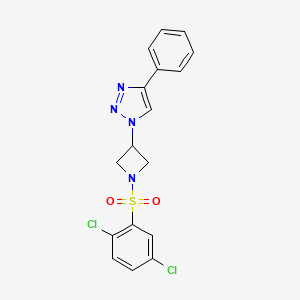

1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Description

1-(1-((2,5-Dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole (CAS 2034249-91-5) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a phenyl group at the 4-position and a 1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl moiety at the 1-position. Its molecular formula is C₁₉H₁₉Cl₂N₄O₃S (molecular weight: 439.3 g/mol). The compound’s structure integrates three key pharmacophores:

- A 1,2,3-triazole ring, known for its metabolic stability and hydrogen-bonding capacity in drug design.

- A sulfonyl-linked azetidine group, which enhances conformational rigidity and bioavailability compared to larger cyclic amines.

The synthesis of such triazoles typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific method yielding 1,4-disubstituted triazoles. However, specific synthetic routes for this compound remain unpublished in the available literature.

Properties

IUPAC Name |

1-[1-(2,5-dichlorophenyl)sulfonylazetidin-3-yl]-4-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4O2S/c18-13-6-7-15(19)17(8-13)26(24,25)22-9-14(10-22)23-11-16(20-21-23)12-4-2-1-3-5-12/h1-8,11,14H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJFLKFTXUWMLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the sulfonyl group: The azetidine intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.

Formation of the triazole ring: The final step involves the cycloaddition reaction between the azetidine-sulfonyl intermediate and phenyl azide under thermal or catalytic conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Impact of Sulfonyl Groups: The target compound’s 2,5-dichlorophenylsulfonyl group increases lipophilicity (clogP ~3.5 estimated) compared to Example 27’s single 4-chlorophenyl substituent (clogP ~2.8). This may enhance membrane permeability in biological systems.

Role of Heterocycles :

- The 1,2,3-triazole core in the target compound and analogues is resistant to metabolic degradation, unlike traditional amide or ester linkages.

- Replacement of azetidine with pyrazole (Example 27) reduces conformational rigidity, which could affect binding kinetics.

Substituent Effects: Halogenation: The 2,5-dichlorophenyl group in the target compound may offer stronger π-π stacking interactions compared to mono-halogenated analogues (e.g., 4-chlorophenyl in Example 27). Phenyl vs. Alkyl Groups: The phenyl group at the triazole’s 4-position is conserved across analogues, suggesting its role as a hydrophobic anchor in molecular recognition.

Biological Activity

1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound combines an azetidine ring, a sulfonyl group, and a triazole ring, contributing to its diverse chemical properties and biological interactions. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer and anti-inflammatory properties.

The molecular formula of this compound is with a molecular weight of 439.3 g/mol. The structure features a unique combination of functional groups that influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2034341-47-2 |

| Molecular Formula | C₁₈H₁₆Cl₂N₄O₃S |

| Molecular Weight | 439.3 g/mol |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : Cyclization of appropriate precursors under basic conditions.

- Introduction of the Sulfonyl Group : Reaction with 2,5-dichlorobenzenesulfonyl chloride.

- Formation of the Triazole Ring : Cycloaddition reaction with phenyl azide under thermal or catalytic conditions.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various triazole derivatives against different cancer cell lines. For example, compounds similar to this compound have shown significant activity against breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective inhibition of cell viability.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | MDA-MB-231 | 14.64 |

| Doxorubicin | MDA-MB-231 | 13.45 |

The mechanism of action appears to involve the inhibition of specific enzymes or receptors involved in tumor growth and proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have also been explored. In a study using a xylene-induced ear edema model in mice, several analogs exhibited greater anti-inflammatory effects than traditional NSAIDs like diclofenac at comparable doses.

| Compound | Dose (mg/kg) | Effectivity |

|---|---|---|

| Triazole Derivative B | 25 | Higher than diclofenac |

Case Study 1: Cytotoxicity Evaluation

In a study published in Medicinal Chemistry, researchers synthesized multiple triazole derivatives and tested their cytotoxicity against various cancer cell lines. The findings indicated that modifications in the phenyl moiety significantly affected the anticancer efficacy of these compounds.

Case Study 2: Structure–Activity Relationship (SAR)

A comparative analysis was conducted to understand how structural variations influence biological activity. Electron-donating groups on the phenyl ring were associated with increased cytotoxicity across tested tumor lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.